Cas no 1241685-03-9 (1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone structure
1241685-03-9 structure
Product Name:1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone
CAS No:1241685-03-9
MF:C19H27N3O3S
MW:377.500983476639
CID:6377433
PubChem ID:8431554
Update Time:2025-07-01

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone Chemical and Physical Properties

Names and Identifiers

    • 1241685-03-9
    • EN300-26587010
    • Z104558418
    • 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone
    • 1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C19H27N3O3S/c23-19(17-20-10-5-2-6-11-20)21-12-14-22(15-13-21)26(24,25)16-9-18-7-3-1-4-8-18/h1,3-4,7-9,16H,2,5-6,10-15,17H2/b16-9+
    • InChI Key: UWNMJWDUJXXHGD-CXUHLZMHSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CN2CCCCC2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 377.17731291g/mol
  • Monoisotopic Mass: 377.17731291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 69.3Ų

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587010-0.05g
1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-(piperidin-1-yl)ethan-1-one
1241685-03-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone

Introduction to 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone (CAS No. 1241685-03-9)

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone is a compounds that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. With a CAS number of 1241685-03-9, this chemical compound represents a fascinating subject of study for scientists exploring novel therapeutic agents. The molecular framework of this substance incorporates both piperazine and piperidine rings, which are well-known motifs in medicinal chemistry for their ability to modulate various biological pathways.

The structure of 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone features a sulfonyl group connected to a piperazine ring, which is further linked to a piperidine ring. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for drug development. The presence of the (E)-2-phenylethenyl moiety adds another layer of complexity, which could influence the compound's pharmacokinetic properties and binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this molecule with greater accuracy. Molecular docking studies have indicated that 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone may interact with several key targets, including serotonin receptors and enzymes involved in neurotransmitter metabolism. These findings align with the growing interest in developing drugs that modulate central nervous system (CNS) activity.

In the context of CNS disorders, compounds with similar structural features have shown promise in preclinical studies. For instance, derivatives of piperazine and piperidine have been investigated for their potential in treating conditions such as depression, anxiety, and schizophrenia. The synthesis and characterization of 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone provide a valuable tool for further exploration in this area.

The pharmacological profile of this chemical entity is still under investigation, but initial studies suggest that it may exhibit properties similar to those of known therapeutic agents. The sulfonyl group is known to enhance binding affinity, while the aromatic ring system could contribute to selectivity. These features make 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone an intriguing candidate for further development.

One of the most exciting aspects of this substance is its potential for customization through structural modifications. By altering specific functional groups or introducing new moieties, researchers can fine-tune its biological activity to target specific diseases or symptoms. This flexibility is crucial in drug discovery, as it allows for the optimization of lead compounds into effective therapeutics.

The synthetic pathways for 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-ylyl]-2-piperidin--lethanone are complex but well-defined. The process involves multiple steps, including sulfonylation, alkylation, and cyclization reactions. Each step must be carefully controlled to ensure high yield and purity, which are essential for subsequent biological testing. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating its use in both research and potential clinical applications.

As research continues, the full therapeutic potential of 1-[4-[(-E)-2-phcnyletheny]]sulfonylpipczrin--ylyl]-pipfrdin--lethanone will become more apparent. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlocking its benefits fully. The integration of experimental data with computational modeling will provide deeper insights into its mechanism of action and help guide future development efforts.

In conclusion, 1-[4-[(-E)-2-phcnyletheny]]sulfonylpipczrin--ylyl]-pipfrdin--lethanone (CAS No. 1241685--039) is a promising chemical compound with a unique structure that suggests potential biological activities relevant to various therapeutic areas. Its investigation represents an important step forward in pharmaceutical research and development. As our understanding of its properties grows, so too will its potential as a next-generation therapeutic agent.

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